5-Ethynyl-2-(propan-2-yloxy)pyridine
Overview
Description
5-Ethynyl-2-(propan-2-yloxy)pyridine is a chemical compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.2 g/mol . This compound is part of the pyridine family and is characterized by the presence of an ethynyl group and an isopropoxy group attached to the pyridine ring . It is primarily used in research and development settings .
Preparation Methods
The synthesis of 5-Ethynyl-2-(propan-2-yloxy)pyridine typically involves the reaction of 2-chloropyridine with propargyl alcohol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethynyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Ethynyl-2-(propan-2-yloxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Ethynyl-2-(propan-2-yloxy)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(propan-2-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors . The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . The isopropoxy group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 5-Ethynyl-2-(propan-2-yloxy)pyridine include:
2-Ethynylpyridine: Lacks the isopropoxy group, making it less hydrophobic and potentially less effective in certain applications.
5-Ethynyl-2-methoxypyridine: Contains a methoxy group instead of an isopropoxy group, which may alter its reactivity and binding properties.
The uniqueness of this compound lies in its combination of the ethynyl and isopropoxy groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
5-ethynyl-2-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-4-9-5-6-10(11-7-9)12-8(2)3/h1,5-8H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLCWVGREXXJMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824407-34-2 | |
Record name | 5-ethynyl-2-(propan-2-yloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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